An In-depth Technical Guide on Ethyl 2-chloro-6-methylpyridine-4-carboxylate
An In-depth Technical Guide on Ethyl 2-chloro-6-methylpyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-methylpyridine-4-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the reactive chloro substituent and the ester functional group, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. Pyridine-based scaffolds are prevalent in numerous approved drugs, highlighting the importance of intermediates like this in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of Ethyl 2-chloro-6-methylpyridine-4-carboxylate.
Core Chemical Properties
The fundamental chemical and physical properties of Ethyl 2-chloro-6-methylpyridine-4-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 3998-88-7 | [1] |
| Appearance | Solid | |
| Melting Point | 65-67 °C | |
| Boiling Point | 107 °C @ 1.5 mmHg | |
| Solubility | While specific quantitative data is not readily available, substituted pyridine carboxylates generally exhibit solubility in common organic solvents such as ethanol, ether, and other polar organic solvents. Their solubility in water is expected to be limited due to the hydrophobic nature of the pyridine ring and the ethyl group.[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of Ethyl 2-chloro-6-methylpyridine-4-carboxylate involves the esterification of its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid.
Experimental Protocol: Fischer Esterification of 2-chloro-6-methylpyridine-4-carboxylic acid
This protocol is based on the general Fischer esterification method, a common and well-established procedure for the synthesis of esters from carboxylic acids and alcohols.[3]
Materials:
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2-chloro-6-methylpyridine-4-carboxylic acid
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Anhydrous Ethanol (large excess, can be used as solvent)
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Concentrated Sulfuric Acid (catalytic amount)
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Sodium Bicarbonate solution (saturated)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methylpyridine-4-carboxylic acid in a large excess of anhydrous ethanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to yield pure Ethyl 2-chloro-6-methylpyridine-4-carboxylate.
A logical workflow for this synthesis is depicted in the following diagram:
Spectral Data (Predicted)
¹H NMR:
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Ethyl group: A triplet integrating to 3H (CH₃) and a quartet integrating to 2H (CH₂) are expected.
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Methyl group on pyridine ring: A singlet integrating to 3H.
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Pyridine ring protons: Two singlets (or narrow doublets depending on coupling) in the aromatic region, each integrating to 1H.
¹³C NMR:
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Carbonyl carbon (C=O): Expected in the downfield region, typically around 160-170 ppm.
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Pyridine ring carbons: Several peaks in the aromatic region (approx. 120-160 ppm). The carbon attached to the chlorine atom will be significantly shifted.
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Ethyl group carbons: Two peaks in the aliphatic region, one for the CH₂ and one for the CH₃.
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Methyl group carbon: A peak in the aliphatic region.
IR Spectroscopy:
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C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
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C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹.
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C-Cl stretch: Typically observed in the fingerprint region.
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Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
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C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.
Reactivity and Potential Applications
The reactivity of Ethyl 2-chloro-6-methylpyridine-4-carboxylate is primarily dictated by the chloro and ester functional groups.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a pathway to a diverse range of substituted pyridine derivatives.[4]
Ester Group Transformations: The ethyl ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce further complexity.
Applications in Drug Discovery: Pyridine derivatives are a cornerstone in medicinal chemistry, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. Ethyl 2-chloro-6-methylpyridine-4-carboxylate serves as a valuable intermediate for the synthesis of novel compounds that can be screened for a wide array of biological activities.[5] Its structure allows for systematic modifications to explore structure-activity relationships (SAR) in the development of new drug candidates.
The general role of such a pyridine intermediate in a drug discovery workflow can be visualized as follows:
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-chloro-6-methylpyridine-4-carboxylate. It is a combustible solid. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-chloro-6-methylpyridine-4-carboxylate is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined chemical properties and reactive functional groups provide a platform for the synthesis of a wide range of novel pyridine derivatives. This guide has summarized the key available technical information for this compound, offering a resource for researchers engaged in the design and synthesis of new molecules with potential therapeutic applications. Further experimental investigation into its detailed spectral characteristics and solubility will undoubtedly enhance its utility in the scientific community.
References
- 1. Ethyl Pyridine-4-Carboxylate 1-Oxide: Properties, Uses, Safety & Reliable Supplier | Expert Guide China [pipzine-chem.com]
- 2. Ethyl Pyridine-4-Carboxylate | CAS 1126-09-6 | High-Purity Manufacturer & Supplier in China [pipzine-chem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
